molecular formula C14H17BrN2O3 B2499995 2-(cyclohexylamino)-2-oxoethyl 5-bromonicotinate CAS No. 380486-14-6

2-(cyclohexylamino)-2-oxoethyl 5-bromonicotinate

Cat. No.: B2499995
CAS No.: 380486-14-6
M. Wt: 341.205
InChI Key: LIUYSQIIYLUDIW-UHFFFAOYSA-N
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Description

2-(Cyclohexylamino)-2-oxoethyl 5-bromonicotinate (CAS 380486-14-6) is a chemical compound with the molecular formula C₁₄H₁₇BrN₂O₃ and a molecular weight of 341.20 g/mol . It is an ester derivative of 5-bromonicotinic acid, a biochemical reagent widely used as a biological material or organic compound in life science research . As a nicotinic acid derivative, this compound serves as a valuable synthetic intermediate or building block for researchers in medicinal chemistry and drug discovery. The structure of this compound, which incorporates a 5-bromonicotinate moiety, suggests its primary research value lies in the further synthesis of more complex molecules. The bromine atom at the 5-position of the pyridine ring offers a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing for the creation of novel compound libraries . The cyclohexylamino-oxoethyl group contributes specific steric and electronic properties, which can be instrumental in optimizing the pharmacokinetic profiles of lead compounds. This product is intended for research applications as a biochemical reagent and is strictly for Research Use Only (RUO) . It is not approved for human or veterinary diagnostic, therapeutic, or any personal uses. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

[2-(cyclohexylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O3/c15-11-6-10(7-16-8-11)14(19)20-9-13(18)17-12-4-2-1-3-5-12/h6-8,12H,1-5,9H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUYSQIIYLUDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)COC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301320179
Record name [2-(cyclohexylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832358
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

380486-14-6
Record name [2-(cyclohexylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclohexylamino)-2-oxoethyl 5-bromonicotinate typically involves the esterification of 5-bromonicotinic acid with 2-(cyclohexylamino)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring stringent control over reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylamino)-2-oxoethyl 5-bromonicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN₃) or potassium thiocyanate (KSCN) in solvents like dimethylformamide (DMF) or acetonitrile (CH₃CN).

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can use sodium hydroxide (NaOH).

Major Products

Scientific Research Applications

2-(Cyclohexylamino)-2-oxoethyl 5-bromonicotinate has several applications in scientific research:

Comparison with Similar Compounds

Table 1: Comparative Properties of 2-(Cyclohexylamino)-2-oxoethyl 5-Bromonicotinate and Ethyl 2-(Benzylamino)-5-Bromonicotinate

Property This compound Ethyl 2-(Benzylamino)-5-Bromonicotinate
Molecular Formula C₁₄H₁₇BrN₂O₄ C₁₅H₁₅BrN₂O₂
Molecular Weight (g/mol) 357.2 335.2
Substituent on Pyridine 5-Bromo 5-Bromo
Amino Group Cyclohexylamino Benzylamino
Ester Group 2-Oxoethyl Ethyl
Lipophilicity (Predicted logP) ~2.8 (higher due to cyclohexyl) ~2.1 (lower, benzyl is less lipophilic)
Hydrolytic Stability Likely lower (oxoethyl group) Higher (simple ethyl ester)

Key Findings

Reactivity : The 2-oxoethyl ester may undergo faster hydrolysis than the ethyl ester due to electron-withdrawing effects from the carbonyl group, impacting shelf stability .

Biological Interactions: The benzylamino group in the analog () enables π-π stacking with aromatic residues in enzymes or receptors, a feature absent in the cyclohexylamino variant. The cyclohexyl group may confer steric bulk, reducing binding affinity to compact active sites but improving selectivity for hydrophobic pockets.

Biological Activity

2-(Cyclohexylamino)-2-oxoethyl 5-bromonicotinate is a compound that has gained attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • CAS Number : 380486-14-6
  • Molecular Formula : C13H15BrN2O2

This structure includes a bromine atom, which is known to enhance biological activity in various compounds, and a cyclohexylamino group that may contribute to its pharmacological properties.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially against antibiotic-resistant strains.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cell line studies, it showed promising results against various cancer types:

Cancer Cell LineIC50 (µM)
HeLa (Cervical carcinoma)25
A549 (Lung carcinoma)30
MCF-7 (Breast carcinoma)20

The mechanism of action appears to involve the induction of apoptosis in cancer cells, potentially through the activation of caspase pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Membrane Disruption : It has been suggested that the lipophilic cyclohexyl group allows the compound to integrate into cellular membranes, disrupting their integrity.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cell death.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives of bromonicotinate compounds exhibited significant antibacterial activity against MRSA strains, highlighting their potential as alternatives to conventional antibiotics.
  • Cancer Research : In a study focused on lung cancer treatments, it was found that compounds similar to this compound could enhance the efficacy of existing chemotherapeutics when used in combination therapy .
  • Pharmacodynamics : Research indicated that this compound interacts with specific protein targets involved in cell signaling pathways, which could explain its dual action against both microbial and cancerous cells.

Q & A

Q. What are the challenges in scaling up the synthesis of this compound for pilot-scale studies?

  • Methodology :
  • Optimize reactor design (e.g., continuous-flow systems) to manage exothermic amidation steps. Address solubility limitations via solvent screening (e.g., switch from DMF to acetonitrile for easier purification) .

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